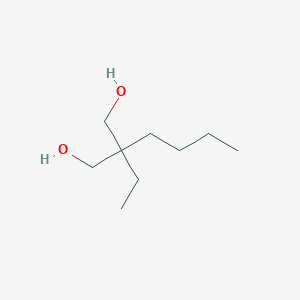
2-ブチル-2-エチル-1,3-プロパンジオール
概要
説明
2-Butyl-2-ethyl-1,3-propanediol is an organic compound with the molecular formula C9H20O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its use in various industrial applications, particularly in the synthesis of polyesters and other polymers. It is also referred to by other names such as 3,3-Bis(hydroxymethyl)heptane and 2-Ethyl-2-butyl-1,3-propanediol .
科学的研究の応用
2-Butyl-2-ethyl-1,3-propanediol has several scientific research applications:
Polyester Synthesis: It is used in the synthesis of polyesters, which are essential in the production of various plastics and resins.
Polyurethane Production: It serves as a chain extender in the production of polyurethanes, enhancing the material’s properties.
UV-Curable Coatings: Its acrylic esters are used in UV-curable coatings, providing improved adhesion on substrates with low surface energy.
Hydrolytic Stability: It is used in unsaturated polyester gel coats, resulting in excellent hydrolytic stability.
作用機序
Target of Action
It is known to be used in the synthesis of polyesters , suggesting that it may interact with certain monomers in polymerization reactions.
Mode of Action
2-Butyl-2-ethyl-1,3-propanediol undergoes bulk polycondensation with a diacid monomer, such as terephthalic acid, to yield poly(ethylene terephthalate) copolymers . This suggests that it acts as a monomer in the polymerization process, contributing to the formation of the polymer chain.
Biochemical Pathways
Its role in the synthesis of polyesters suggests that it may be involved in the polymerization pathway, where it reacts with other monomers to form polymers.
Pharmacokinetics
Given its use in the synthesis of polymers , it is likely that its bioavailability is influenced by factors such as its chemical structure, the presence of functional groups, and its molecular weight.
Result of Action
Its role in the synthesis of polyesters suggests that it contributes to the formation of polymer chains, which can have various applications in industries such as textiles, packaging, and more.
Action Environment
The action, efficacy, and stability of 2-Butyl-2-ethyl-1,3-propanediol can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the rate and extent of the polymerization process . Additionally, the presence of catalysts can also influence the reaction kinetics .
Safety and Hazards
将来の方向性
As a component used in the production of polyurethane powder, coil, and can coatings and other stoving enamels, 2-Butyl-2-ethyl-1,3-propanediol has potential applications in various industries . Its excellent UV-protection and very low water adsorption make it a promising compound for future research and development .
生化学分析
Biochemical Properties
It is known that this compound undergoes bulk polycondensation with diacid monomer (terephthalic acid) to yield poly(ethylene terephthalate) copolymers
Cellular Effects
It is known that this compound can influence cell function by altering the properties of polyesters within the cell
Molecular Mechanism
The molecular mechanism of 2-Butyl-2-ethyl-1,3-propanediol involves its reaction with diacid monomers to form polyesters This process likely involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound can undergo bulk polycondensation over time to form polyesters . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Metabolic Pathways
It is known that this compound can participate in the formation of polyesters
Transport and Distribution
It is known that this compound can be incorporated into polyesters, which may influence its localization or accumulation .
Subcellular Localization
Given its role in the formation of polyesters, it may be localized to areas of the cell where polyester synthesis occurs .
準備方法
2-Butyl-2-ethyl-1,3-propanediol can be synthesized through several methods:
Aldol Addition and Hydrogenation: This salt-free procedure involves an aldol addition followed by hydrogenation.
Hydroxymethylation and Cannizzaro-Type Disproportionation: This classical method uses alkali hydroxides to catalyze hydroxymethylation, followed by Cannizzaro-type disproportionation with formaldehyde.
Epoxidation and Hydrogen Peroxide Reaction: Ethylene glycol and 1-butene undergo epoxidation to form an epoxide, which then reacts with hydrogen peroxide.
化学反応の分析
2-Butyl-2-ethyl-1,3-propanediol undergoes various chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form more saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Polycondensation: It undergoes bulk polycondensation with diacid monomers like terephthalic acid to yield polyesters.
類似化合物との比較
2-Butyl-2-ethyl-1,3-propanediol is unique due to its asymmetric structure and hydrophobic nature. Similar compounds include:
2,2-Dimethyl-1,3-propanediol: Known for its use in polyester synthesis.
2-Methyl-2-propyl-1,3-propanediol: Used in the production of polyurethanes.
2,2,4-Trimethyl-1,3-pentanediol: Utilized in the synthesis of various polymers.
These compounds share similar applications but differ in their molecular structures, which influence their specific properties and uses.
特性
IUPAC Name |
2-butyl-2-ethylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-3-5-6-9(4-2,7-10)8-11/h10-11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKYSDCYIODJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041400 | |
| Record name | 2-Butyl-2-ethyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | 1,3-Propanediol, 2-butyl-2-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
115-84-4 | |
| Record name | 2-Butyl-2-ethyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butyl-2-ethyl-1,3-propanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butyl-2-ethyl-1,3-propanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406603 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediol, 2-butyl-2-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butyl-2-ethyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butyl-2-ethylpropanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYL-2-BUTYL-1,3-PROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61P3KJ8K4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details



















Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details













Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)

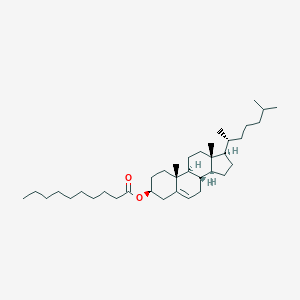
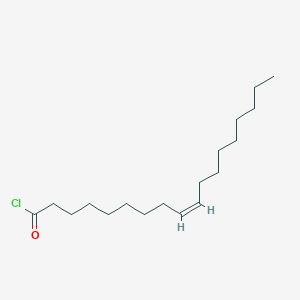
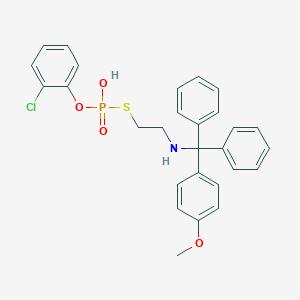
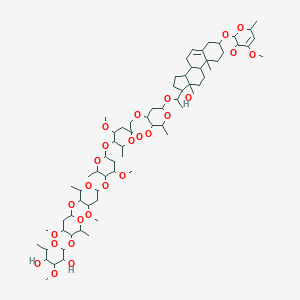
![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)
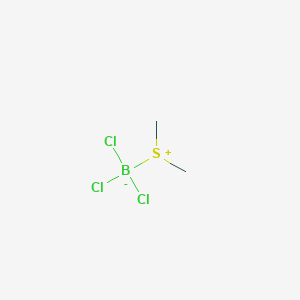
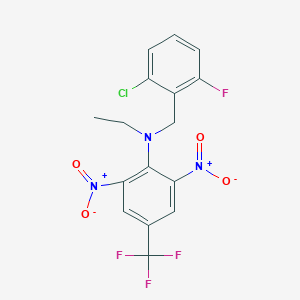
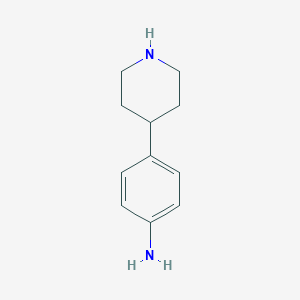
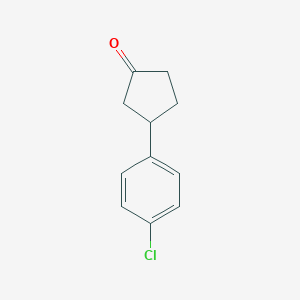
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B52059.png)
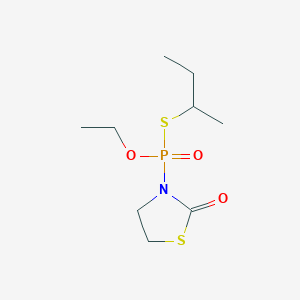
![N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B52063.png)
